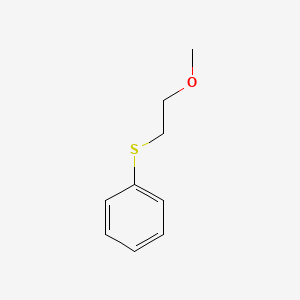

2-Methoxyethyl phenyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVZBVAUSAELNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398830 | |

| Record name | 2-METHOXYETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77298-24-9 | |

| Record name | 2-METHOXYETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Advisory: Discrepancy in Chemical Identifier for 2-Methoxyethyl phenyl sulfide

To our valued researchers, scientists, and drug development professionals,

Upon initiating the development of an in-depth technical guide for "2-Methoxyethyl phenyl sulfide" with the provided CAS number 77298-24-9, our preliminary verification process has identified a critical discrepancy. The CAS number 77298-24-9 is not associated with this compound in major chemical databases. Instead, this identifier is authoritatively assigned to a different chemical entity.

This advisory serves to clarify this discrepancy to ensure the integrity and accuracy of your research and development activities.

Analysis of the Discrepancy

A thorough search of authoritative chemical registries and scientific literature reveals that CAS number 77298-24-9 corresponds to 1,4-Bis(trans-4-pentylcyclohexyl)benzene . This compound belongs to the class of liquid crystals and possesses a distinctly different molecular structure and application profile from a phenyl sulfide derivative.

Conversely, a search for the chemical name "this compound" does not yield a registered CAS number or significant technical data in the public domain, suggesting it may be a novel or less-documented compound.

Given our commitment to scientific integrity (E-E-A-T principles), we cannot proceed with generating a technical guide for a compound with conflicting or non-existent identifiers. Fabricating or misrepresenting data would be a serious breach of scientific trust.

Technical Data for CAS Number 77298-24-9

To provide actionable information based on the verifiable data available, we present a summary of the technical details for the compound correctly associated with CAS number 77298-24-9.

Compound Identity

| Identifier | Value |

| CAS Number | 77298-24-9 |

| Chemical Name | 1,4-Bis(trans-4-pentylcyclohexyl)benzene |

| Synonyms | BCC5 |

| Molecular Formula | C28H46 |

| Molecular Weight | 382.67 g/mol |

Application Profile: Liquid Crystals

1,4-Bis(trans-4-pentylcyclohexyl)benzene is a component in liquid crystal mixtures. Its molecular structure, characterized by a rigid core (the benzene and cyclohexyl rings) and flexible alkyl chains (the pentyl groups), is conducive to the formation of liquid crystalline phases. These materials are fundamental to the operation of various electro-optical devices, most notably liquid crystal displays (LCDs).

The "trans" stereochemistry of the cyclohexyl rings is crucial for maintaining a linear molecular shape, which promotes the anisotropic alignment necessary for liquid crystal behavior.

Proposed Course of Action

We recommend that you verify the CAS number and chemical name of the compound of interest. It is possible that a typographical error occurred in the initial request.

Should you confirm that your interest is in 1,4-Bis(trans-4-pentylcyclohexyl)benzene (CAS 77298-24-9) , we would be pleased to develop a comprehensive technical guide on its properties, applications in liquid crystal technology, and relevant characterization techniques.

If your focus is indeed on "this compound," we would require a correct CAS number or other verifiable identifiers to proceed with the creation of a scientifically accurate and trustworthy technical document.

We trust this clarification is helpful and look forward to assisting you with your future technical information needs.

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl phenyl sulfide, with the CAS number 77298-24-9, is an organic thioether that is gaining attention as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a phenyl group, a sulfur atom, and a methoxyethyl side chain, imparts a unique combination of properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty materials.[1] The presence of both a thioether and an ether functional group within the same molecule allows for a range of chemical transformations, offering chemists a flexible scaffold for molecular design. Thioethers, in general, are significant motifs in medicinal chemistry and materials science, and understanding the specific properties of derivatives like this compound is crucial for its effective utilization.[2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations of this compound, offering field-proven insights for its application in research and development.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 77298-24-9 | [4][5][6] |

| Molecular Formula | C₉H₁₂OS | [4][5] |

| Molecular Weight | 168.26 g/mol | [2][4][5] |

| Boiling Point | 125-126 °C at 18 mmHg | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Stench | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction analogous to the Williamson ether synthesis. This method involves the reaction of a thiophenoxide nucleophile with a suitable 2-methoxyethyl halide. The underlying principle is the SN2 displacement of a halide by the strongly nucleophilic thiophenolate anion.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on established methods for the synthesis of aryl sulfides.

Materials:

-

Thiophenol

-

Sodium hydroxide (or other suitable base)

-

2-Chloroethyl methyl ether (or 2-bromoethyl methyl ether)

-

Anhydrous ethanol (or other suitable polar aprotic solvent)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)

Procedure:

-

Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 equivalent) in anhydrous ethanol. To this solution, add a stoichiometric amount of sodium hydroxide (1.0 equivalent) and stir until the base has completely dissolved, forming sodium thiophenoxide in situ.

-

Nucleophilic Substitution: To the solution of sodium thiophenoxide, add 2-chloroethyl methyl ether (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to yield the pure this compound.[2]

Spectral Characterization

Definitive, publicly available experimental spectra for this compound are scarce. Therefore, the following spectral data are predicted based on the known chemical shifts and fragmentation patterns of analogous compounds and the fundamental principles of each spectroscopic technique.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups, and the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| 7.40 - 7.20 | Multiplet | 5H | Phenyl-H | Typical region for aromatic protons. |

| 3.65 | Triplet | 2H | -S-CH₂- | Methylene group adjacent to the ether oxygen, expected to be a triplet due to coupling with the adjacent methylene group. |

| 3.35 | Singlet | 3H | -O-CH₃ | Characteristic singlet for a methoxy group. |

| 3.15 | Triplet | 2H | -CH₂-O- | Methylene group adjacent to the sulfur atom, expected to be a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| 136.0 | Phenyl C (quaternary) | Expected chemical shift for the carbon atom of the phenyl ring attached to the sulfur atom. |

| 129.0 | Phenyl CH (ortho, meta) | Typical range for protonated aromatic carbons. |

| 126.0 | Phenyl CH (para) | Typical range for protonated aromatic carbons. |

| 71.0 | -CH₂-O- | Carbon of the methylene group attached to the oxygen atom. |

| 59.0 | -O-CH₃ | Carbon of the methoxy group. |

| 35.0 | -S-CH₂- | Carbon of the methylene group attached to the sulfur atom. |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3010 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1110 | Strong | C-O-C stretch (ether) |

| 740, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 168. This corresponds to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 123: Loss of the methoxyethyl group (•CH₂CH₂OCH₃).

-

m/z = 109: Phenylthio cation (C₆H₅S⁺).

-

m/z = 77: Phenyl cation (C₆H₅⁺).

-

m/z = 59: Methoxyethyl cation (CH₃OCH₂CH₂⁺).

-

m/z = 45: Fragment from cleavage of the ethyl group (CH₂OCH₃⁺).

-

Reactivity

The reactivity of this compound is primarily dictated by the presence of the thioether linkage. The sulfur atom can be readily oxidized, and the adjacent methylene groups can be involved in various reactions.

Oxidation

A common reaction of aryl sulfides is oxidation of the sulfur atom. Depending on the oxidizing agent and reaction conditions, the sulfide can be selectively oxidized to the corresponding sulfoxide or further to the sulfone.[6][7][8]

-

To Sulfoxide: Using mild oxidizing agents such as hydrogen peroxide in acetic acid, this compound can be converted to 2-Methoxyethyl phenyl sulfoxide.[7]

-

To Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of 2-Methoxyethyl phenyl sulfone.

Other Potential Reactions

While specific studies on the reactivity of this compound are not widely available, based on the reactivity of similar compounds, other potential reactions include:

-

Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium salts.

-

Cleavage of the C-S bond: Under certain reductive or oxidative conditions, the carbon-sulfur bond can be cleaved.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[3][9] It is reported to have a strong, unpleasant odor (stench).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][9]

-

In case of contact:

-

Fire Fighting: Use extinguishing media appropriate for the surrounding environment. Wear self-contained breathing apparatus.[3][5]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, predicted spectral data for its characterization, an outline of its key reactivity, and essential safety and handling information. This information is intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

-

Fallah, A., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(2), 304-311. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved from [Link]

-

Li, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyethyl phenyl ether. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. Retrieved from [Link]

-

PubChem. (n.d.). Diglyme. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. (2-Methoxyethyl)(phenyl)sulfane 77298-24-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 77298-24-9 [chemicalbook.com]

- 7. (2-Methoxyethyl)benzene(3558-60-9) 1H NMR spectrum [chemicalbook.com]

- 8. Benzene, (2-methoxyethyl)- [webbook.nist.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 2-Methoxyethyl Phenyl Sulfide: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

2-Methoxyethyl phenyl sulfide is a bifunctional organic molecule incorporating both a thioether and an ether linkage. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A detailed, field-proven synthetic protocol is presented, alongside an exploration of its chemical reactivity, with a particular focus on oxidation pathways. Furthermore, this document elucidates the potential applications of this compound within the pharmaceutical and drug development landscape, contextualizing its utility as a versatile chemical intermediate and a scaffold for bioisostere development.

Core Molecular Structure and Properties

This compound, with the CAS Number 77298-24-9, is an organic compound featuring a phenyl group attached to a sulfur atom, which in turn is connected to a 2-methoxyethyl group.[1] This structure imparts a unique combination of properties derived from its aromatic ring, thioether linkage, and flexible ether side chain.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₂OS | [1] |

| Molecular Weight | 168.26 g/mol | [1] |

| CAS Number | 77298-24-9 | [1] |

| Appearance | Solid (at room temperature) | |

| Boiling Point | 125-126 °C at 18 mmHg | |

| SMILES String | COCCSC1=CC=CC=C1 | |

| InChI Key | ONVZBVAUSAELNQ-UHFFFAOYSA-N |

The presence of both a sulfur atom and an oxygen atom provides multiple sites for hydrogen bonding with biological macromolecules, while the phenyl group allows for potential π-stacking interactions. The thioether linkage is of particular interest in medicinal chemistry due to its potential for metabolic oxidation, a property that can be leveraged in prodrug strategies.[2][3]

Caption: 2D Molecular Structure of this compound.

Synthesis Protocol: S-Alkylation of Thiophenol

The most direct and reliable method for the synthesis of this compound is the S-alkylation of thiophenol with a suitable 2-methoxyethyl halide. This reaction proceeds via a Williamson ether synthesis-type mechanism, where the thiophenolate anion acts as a potent nucleophile.

Experimental Protocol

Materials:

-

Thiophenol

-

2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of thiophenol (1.0 eq.) in anhydrous acetone (10 mL per 1.0 g of thiophenol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the potassium thiophenolate salt.

-

Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil, which may solidify upon standing.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 7.2-7.5 ppm): The five protons on the phenyl ring will likely appear as a multiplet in this region.

-

-S-CH₂- Protons (δ ~3.1-3.3 ppm): These protons, being adjacent to the sulfur atom, are expected to appear as a triplet.

-

-O-CH₂- Protons (δ ~3.6-3.8 ppm): The protons adjacent to the oxygen atom will also likely be a triplet, shifted further downfield than the S-CH₂ protons due to the higher electronegativity of oxygen.

-

-O-CH₃ Protons (δ ~3.3-3.4 ppm): The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR will reflect the different chemical environments of the carbon atoms.

-

Aromatic Carbons (δ ~125-135 ppm): Four distinct signals are expected for the phenyl ring carbons.

-

-S-CH₂- Carbon (δ ~35-40 ppm): The carbon atom bonded to sulfur.

-

-O-CH₂- Carbon (δ ~70-75 ppm): The carbon atom bonded to oxygen.

-

-O-CH₃ Carbon (δ ~58-60 ppm): The methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1120-1080 | C-O stretch (ether) |

| ~740, ~690 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the cleavage of the C-S and C-O bonds, leading to characteristic fragment ions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of the thioether linkage.

Oxidation to Sulfoxide and Sulfone

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This transformation is of significant interest in drug development, as it can alter the polarity, solubility, and metabolic stability of a molecule.[2] The oxidation can be achieved with a variety of reagents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The oxidation proceeds via a nucleophilic attack of the sulfur atom on the oxidant. Controlling the stoichiometry of the oxidizing agent allows for the selective formation of either the sulfoxide or the sulfone.

Caption: Oxidation Pathway of this compound.

Applications in Drug Design and Development

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are highly relevant in medicinal chemistry.

Versatile Synthetic Intermediate

The molecule serves as a valuable building block for introducing the phenylthio and 2-methoxyethyl moieties into more complex structures. The sulfur atom can be used as a handle for further functionalization, such as in the formation of carbon-carbon bonds via sulfonium ylides.

Bioisosteric Replacement

The thioether linkage is a classical bioisostere of an ether or a methylene group.[4] Replacing these groups with a thioether can modulate a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability. This strategy is often employed in lead optimization to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule.[5][6]

Prodrug Strategies

The oxidation of thioethers to the more polar sulfoxides and sulfones can be exploited in prodrug design.[2] For instance, a less polar thioether-containing drug could be designed to be oxidized in vivo to a more active or more easily cleared sulfoxide or sulfone metabolite. This is particularly relevant in the context of reactive oxygen species (ROS)-responsive drug delivery systems, where elevated ROS levels in diseased tissues could trigger the oxidation and subsequent activation or release of a therapeutic agent.[3]

Conclusion

This compound is a structurally interesting and synthetically accessible molecule. Its combination of a thioether and an ether functional group makes it a valuable tool for researchers in organic synthesis and medicinal chemistry. Understanding its synthesis, reactivity, and spectroscopic properties is key to leveraging its potential in the development of novel chemical entities and therapeutic agents. The principles of bioisosterism and prodrug design, in which the thioether moiety plays a crucial role, ensure that this and related structures will continue to be of interest to the drug development community.

References

-

Taylor & Francis. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

-

PMC. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link]

-

PubMed. (n.d.). Computational assessment of thioether isosteres. Retrieved from [Link]

-

PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

-

download-d.pm. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Wiley-VCH - Bioisosteres in Medicinal Chemistry [wiley-vch.de]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

An In-Depth Technical Guide to the Synthesis of 2-Methoxyethyl Phenyl Sulfide from Thioanisole

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for converting thioanisole (methyl phenyl sulfide) into 2-methoxyethyl phenyl sulfide. While the direct alkylation of thiophenol is the more conventional route, this document addresses the specific challenge of starting from the methylated precursor, thioanisole. The proposed methodology involves a two-step, one-pot process: the nucleophilic demethylation of thioanisole to generate a thiophenolate intermediate, followed by an in situ S-alkylation using a 2-methoxyethyl halide. This guide delves into the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses critical aspects of process optimization and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking a detailed, practical framework for the synthesis of functionalized aryl thioethers.

Introduction: Strategic Overview

Sulfur-containing organic compounds are of paramount importance in contemporary chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The thioether linkage (C-S-C), in particular, is a key structural motif found in numerous biologically active molecules.[2] The target molecule of this guide, this compound (CAS 77298-24-9), is a functionalized thioether used as an intermediate in specialized organic synthesis.[3]

The conventional and most direct synthesis of such a compound would involve the alkylation of thiophenol with a suitable 2-methoxyethyl electrophile, a reaction analogous to the well-established Williamson ether synthesis.[4][5] However, situations may arise where thioanisole is the more readily available or cost-effective starting material. This guide addresses this specific synthetic problem, outlining a pathway that begins with the cleavage of the robust methyl-sulfur bond in thioanisole.

The core strategy is a sequential demethylation-alkylation reaction:

-

S-Demethylation: Cleavage of the S-CH₃ bond of thioanisole to generate the potent sodium thiophenolate nucleophile.

-

S-Alkylation: An in situ nucleophilic substitution (Sₙ2) reaction between the generated thiophenolate and a 2-methoxyethyl halide to form the final product.

This approach provides an efficient route from a common aryl sulfide precursor to a more complex, functionalized thioether.

Mechanistic Foundations

Step 1: Nucleophilic S-Demethylation of Thioanisole

The cleavage of the aryl-S-CH₃ bond is the critical first step. Unlike O-methyl bonds in anisoles, the S-methyl bond in thioanisole is less polarized but susceptible to attack by potent nucleophiles. While various reagents can effect this transformation, a common and effective method involves using a strong nucleophile in a high-boiling polar aprotic solvent. For this synthesis, we consider sodium ethanethiolate (NaSEt) in a solvent like dimethylformamide (DMF).

The mechanism involves the nucleophilic attack of the ethanethiolate anion on the methyl carbon of thioanisole. This is an Sₙ2 reaction where the phenylthiolate anion acts as the leaving group, which is feasible due to its stability. The driving force is the formation of the volatile and relatively stable ethyl methyl sulfide. The resulting sodium thiophenolate remains in solution, ready for the subsequent alkylation step.

Step 2: S-Alkylation via Sₙ2 Reaction

The second stage is a classic aliphatic nucleophilic substitution.[6] The highly nucleophilic thiophenolate anion, generated in situ, attacks the electrophilic methylene carbon of the 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether).

This reaction proceeds via a concerted, single-step Sₙ2 mechanism.[7] The thiophenolate attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[8] The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) but not the nucleophile (PhS⁻), enhancing the nucleophile's reactivity and accelerating the Sₙ2 reaction rate.[7]

The overall synthetic pathway is visualized below.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| Thioanisole | C₇H₈S | 124.21 | 100-68-5 | Liquid, bp 188 °C |

| Ethanethiol | C₂H₆S | 62.13 | 75-08-1 | Volatile liquid, strong odor |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 7646-69-7 | Flammable solid, reacts with water |

| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 6482-24-2 | Liquid, lachrymator |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, polar aprotic solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Saturated NaCl solution | NaCl(aq) | - | - | Aqueous wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

Part A: In Situ Generation of Sodium Thiophenolate via Demethylation

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer.

-

Reagent Preparation: In a separate flask, cautiously add ethanethiol (1.1 equivalents) to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF (50 mL) at 0 °C. Stir for 30 minutes to allow for the complete formation of sodium ethanethiolate. Caution: Hydrogen gas is evolved.

-

Demethylation Reaction: To the main reaction flask, add thioanisole (1.0 equivalent) dissolved in anhydrous DMF (20 mL).

-

Initiate Reaction: Slowly transfer the prepared sodium ethanethiolate solution to the thioanisole solution via cannula.

-

Heating: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the demethylation by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of thioanisole.

Part B: In Situ Alkylation to Form this compound

-

Cooling: Once the demethylation is complete, cool the reaction mixture to room temperature.

-

Alkylation: Slowly add 2-bromoethyl methyl ether (1.05 equivalents) to the stirred solution of sodium thiophenolate. A mild exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 12-18 hours or until TLC/GC analysis indicates the complete consumption of the thiophenolate intermediate.

-

Workup - Quenching: Carefully pour the reaction mixture into 200 mL of cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated NaCl solution (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation (literature bp: 125-126 °C at 18 mmHg[3]) or column chromatography on silica gel to yield pure this compound.

Troubleshooting and Side Reactions

Effective synthesis requires an awareness of potential pitfalls. The following table outlines common issues and mitigation strategies.

| Issue / Side Reaction | Cause | Identification | Mitigation Strategy |

| Incomplete Demethylation | Insufficient reaction time/temperature; impure reagents; insufficient NaSEt. | Presence of thioanisole in crude product (GC/NMR). | Ensure anhydrous conditions. Increase reaction time or temperature moderately. Use a slight excess of the demethylating agent. |

| Formation of Disulfide | Oxidation of the thiophenolate intermediate by adventitious air during workup. | Presence of diphenyl disulfide (Ph-S-S-Ph) in crude product. | Maintain an inert atmosphere during the reaction and cooling phases. Perform aqueous workup promptly. |

| Elimination of Alkyl Halide | The thiophenolate can act as a base, causing E2 elimination of HBr from 2-bromoethyl methyl ether. | Formation of methyl vinyl ether (volatile). | Maintain the alkylation step at or below room temperature to favor substitution over elimination. |

| Formation of Sulfonium Salt | The product thioether can react with excess alkyl halide to form a sulfonium salt. | Salt may precipitate or be observed by NMR/MS. | Use a stoichiometric amount or only a slight excess (≤ 1.05 eq.) of the alkylating agent. Add the alkylating agent slowly.[9] |

Conclusion

The synthesis of this compound from thioanisole is a viable, albeit less direct, alternative to starting from thiophenol. The key to this transformation is an efficient S-demethylation to generate the reactive thiophenolate nucleophile, which can be trapped in situ by a suitable electrophile. This guide presents a comprehensive framework for this process, grounded in established mechanistic principles of nucleophilic substitution. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can successfully employ this strategy for the targeted synthesis of functionalized aryl thioethers, expanding the utility of readily available starting materials like thioanisole.

References

- 1. This compound | 77298-24-9 | Benchchem [benchchem.com]

- 2. Organophotoredox Catalyzed Formation of Alkyl-Aryl and -Alkyl C-S/Se Bond from Coupling of Redox Active Esters with Thio/Selenosulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Methoxyethyl Phenyl Sulfide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxyethyl phenyl sulfide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this compound. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound, with the chemical formula C₉H₁₂OS, is a thioether that incorporates both an aromatic phenyl group and an aliphatic methoxyethyl chain.[1] The structural elucidation of such molecules is fundamental in synthetic chemistry, serving as a critical quality control step and providing insights into the electronic and steric environment of the molecule. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS for the complete analysis of this compound.

Molecular Structure and Logic of Analysis

To fully characterize this compound, a multi-faceted spectroscopic approach is essential. The logical workflow for this analysis is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis and Sample Preparation: A Validating Protocol

A reliable method for the synthesis of this compound is the Williamson ether synthesis-analogous reaction between thiophenol and a suitable 2-methoxyethyl halide. This approach is straightforward and generally provides good yields.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of thiophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight excess of a base like potassium carbonate (1.2 eq.).

-

Nucleophilic Attack: Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiophenolate anion.

-

Electrophile Addition: Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | Triplet | 2H | -O-CH₂- |

| ~ 3.35 | Singlet | 3H | -O-CH₃ |

| ~ 3.10 | Triplet | 2H | -S-CH₂- |

Interpretation and Causality:

-

The aromatic protons are expected to appear in the downfield region (~7.40 - 7.15 ppm) due to the deshielding effect of the benzene ring current. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons.

-

The methylene group adjacent to the oxygen atom (-O-CH₂-) is anticipated to be a triplet around 3.60 ppm. Its chemical shift is influenced by the electronegative oxygen, and it appears as a triplet due to coupling with the adjacent methylene group (-S-CH₂-).

-

The methoxy protons (-O-CH₃) are expected to be a sharp singlet at approximately 3.35 ppm, as there are no adjacent protons for coupling.

-

The methylene group attached to the sulfur atom (-S-CH₂-) should also be a triplet, located further upfield around 3.10 ppm compared to the -O-CH₂- group, as sulfur is less electronegative than oxygen.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 136.0 | C (quaternary aromatic, C-S) |

| ~ 129.5 | CH (aromatic) |

| ~ 128.9 | CH (aromatic) |

| ~ 126.0 | CH (aromatic) |

| ~ 70.0 | -O-CH₂- |

| ~ 58.5 | -O-CH₃ |

| ~ 35.0 | -S-CH₂- |

Interpretation and Causality:

-

The aromatic carbons will resonate in the 120-140 ppm region. The quaternary carbon attached to the sulfur atom is expected to be the most downfield of the aromatic signals.

-

The aliphatic carbons will appear in the upfield region. The carbon of the methylene group attached to the highly electronegative oxygen (-O-CH₂-) will be the most downfield of the aliphatic carbons.

-

The methoxy carbon (-O-CH₃) will be at a characteristic chemical shift around 58.5 ppm.

-

The carbon of the methylene group bonded to the less electronegative sulfur (-S-CH₂-) will be the most upfield of the aliphatic carbons directly involved in the chain.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1580, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~ 1110 | Strong | C-O-C stretch (ether) |

| ~ 690, 740 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation and Causality:

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong bands in the fingerprint region (~690 and 740 cm⁻¹) are indicative of a monosubstituted benzene ring.

-

The aliphatic C-H stretching vibrations from the methoxy and ethyl groups will appear just below 3000 cm⁻¹.

-

A strong absorption band around 1110 cm⁻¹ is a key indicator of the C-O-C stretching of the ether functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 168 | High | Molecular Ion [M]⁺ |

| 137 | Medium | [M - OCH₃]⁺ |

| 109 | High | [C₆H₅S]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Interpretation and Causality:

-

The molecular ion peak at m/z = 168 would confirm the molecular weight of the compound.

-

A prominent fragment at m/z = 45 is expected from the α-cleavage of the ether, resulting in the stable methoxymethyl cation.

-

Fragmentation involving the loss of the methoxy group would lead to a peak at m/z = 137.

-

Cleavage of the C-S bond can lead to the formation of the thiophenoxy cation at m/z = 109.

-

The presence of a phenyl group is often indicated by a fragment at m/z = 77.

Conclusion

This technical guide has provided a comprehensive spectroscopic analysis of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and validated structural confirmation can be achieved. The detailed protocols and interpretations presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently synthesize, characterize, and utilize this compound in their work. The principles of spectroscopic analysis detailed in this guide are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

-

Tang, R.-y.; Zhong, P.; Lin, Q.-l. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides. Synthesis2007 , 85-91. [Link]

Sources

The Emerging Bioactivity of Aryl 2-Methoxyethyl Sulfide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thioether Moiety in Medicinal Chemistry

The thioether linkage, a cornerstone in the architecture of numerous biologically active molecules, offers a unique combination of stability, lipophilicity, and hydrogen bonding capability.[1][2][3] Unlike the more labile disulfide bond, the thioether is resistant to reductive cleavage, a crucial attribute for in vivo stability.[4] This inherent robustness, coupled with the synthetic tractability of C-S bond formation, has positioned thioether-containing compounds as privileged scaffolds in modern drug discovery.[1][3] This guide delves into the nascent but promising field of aryl 2-methoxyethyl sulfide derivatives, exploring their synthesis, potential biological activities, and the underlying structure-activity relationships that could pave the way for novel therapeutic agents. While direct and extensive research on this specific class of compounds remains limited, by examining related structures and the influence of the 2-methoxyethyl motif, we can illuminate a path forward for researchers and drug development professionals.

Synthetic Strategies for Aryl 2-Methoxyethyl Sulfides

The synthesis of aryl 2-methoxyethyl sulfides and their derivatives typically relies on well-established nucleophilic substitution reactions. The high nucleophilicity of the thiol group on a phenyl ring (thiophenol) allows for efficient reaction with an appropriate electrophile, such as 2-methoxyethyl halides or tosylates.

General Synthetic Protocol: Nucleophilic Substitution

A common and straightforward method for the synthesis of the core 2-Methoxyethyl phenyl sulfide structure involves the reaction of thiophenol with a 2-methoxyethyl electrophile under basic conditions.

Step-by-Step Protocol:

-

Deprotonation of Thiophenol: To a solution of thiophenol in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), add an equimolar amount of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out at room temperature with stirring until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the thiophenolate anion.

-

Nucleophilic Attack: To the solution containing the thiophenolate, add a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or 2-methoxyethyl chloride) dropwise. The reaction mixture is then stirred, often with gentle heating (e.g., 50-70°C), to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the General Synthetic Workflow:

Caption: A workflow for exploring the structure-activity relationships of this compound derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and in vivo assays is essential.

In Vitro Anticancer Activity Assay: MTT Proliferation Assay

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

In Vitro Antibacterial Activity Assay: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The exploration of this compound derivatives represents a compelling, albeit underexplored, frontier in medicinal chemistry. The inherent stability of the thioether linkage, combined with the potential for diverse functionalization on both the aromatic ring and the methoxyethyl side chain, provides a rich scaffold for the design of novel bioactive compounds. Drawing parallels from the established activities of related thioether and methoxy-containing molecules, future research in this area should prioritize the synthesis of diverse libraries of these derivatives and their systematic evaluation in anticancer, antimicrobial, and anti-inflammatory assays. Rigorous structure-activity relationship studies will be paramount in guiding the optimization of lead compounds towards potent and selective therapeutic agents. This in-depth guide serves as a foundational resource to stimulate and inform such future investigations, with the ultimate goal of translating the chemical potential of this scaffold into tangible clinical benefits.

References

-

Pan, X., et al. (2021). A novel and general method for the synthesis of thioether or selenoether using Katritzky salts with disulfides or diselenides in presence of Ni catalyst. ResearchGate. Available at: [Link]

-

Fairweather, D. L., & Janda, K. D. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3306. Available at: [Link]

-

Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219. Available at: [Link]

-

Various Authors. (n.d.). Representative thioether-containing drugs and bioactive compounds. ResearchGate. Available at: [Link]

-

Mutter, M., et al. (2012). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 3(3), 205-209. Available at: [Link]

-

Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163-168. Available at: [Link]

Sources

An In-Depth Technical Guide to the Historical Context of Organic Sulfide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Foul-Smelling but Fascinating Field

Organic sulfides, also known as thioethers, are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents.[1] While often characterized by their potent and frequently unpleasant odors, the significance of these molecules extends far beyond their olfactory impact.[1] The story of organic sulfide research is a journey from curiosity-driven synthesis in the nascent field of organic chemistry to the elucidation of their complex roles in biological systems and their application in cutting-edge therapeutic design. This guide will navigate the pivotal moments in this history, offering insights into the scientific reasoning and technological innovations that propelled the field forward.

The Dawn of Organosulfur Chemistry: 19th-Century Synthesis and Discovery

The 19th century marked the beginning of systematic investigations into organosulfur chemistry.[2] While hydrogen sulfide was a known entity, the deliberate synthesis and characterization of organic compounds containing sulfur were novel pursuits.

Early Synthetic Endeavors

One of the earliest and most straightforward methods for preparing sulfides was through the alkylation of thiols, the sulfur analogs of alcohols.[1][3] This reaction, akin to the Williamson ether synthesis, typically involves the reaction of a thiolate anion with an alkyl halide.[4]

Protocol: Classical Sulfide Synthesis via Thiol Alkylation

-

Thiol Deprotonation: A thiol (R-SH) is treated with a base, such as sodium hydroxide, to generate the more nucleophilic thiolate anion (R-S⁻).

-

Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking an alkyl halide (R'-X) in an SN2 reaction.

-

Product Formation: The resulting product is an asymmetrical or symmetrical sulfide (R-S-R'), along with a salt byproduct.

This fundamental reaction laid the groundwork for the synthesis of a variety of simple organic sulfides, allowing early chemists to begin exploring their physical and chemical properties.[5]

A Dark Turn: The Synthesis and Weaponization of Mustard Gas

The history of organic sulfides took a dark and impactful turn with the synthesis of bis(2-chloroethyl) sulfide, commonly known as mustard gas.[6] First synthesized by the British chemist Frederick Guthrie in 1860, its vesicant (blistering) properties were noted.[7][8] However, it was the large-scale production method developed by Viktor Meyer in 1886 that paved the way for its use as a chemical weapon.[9][10]

The German military first deployed mustard gas during World War I in 1917, inflicting horrific casualties.[7] This tragic application of organic sulfide chemistry inadvertently spurred significant research into its biological effects and potential countermeasures.[9] The devastating impact of mustard gas on soldiers led to intensive studies on its mechanism of action, revealing its ability to alkylate cellular components, including DNA.[10]

From Warfare to Wellness: The Unexpected Therapeutic Legacy

In a remarkable twist of scientific history, the study of the cytotoxic effects of mustard gas laid the foundation for modern chemotherapy. In the 1940s, researchers observed that soldiers exposed to mustard gas had suppressed hematopoiesis (the formation of blood cells).[8] This led to the investigation of nitrogen mustards, analogs of sulfur mustard, as potential treatments for cancers of the blood and lymphatic systems.[7] This research culminated in the development of mechlorethamine, the first FDA-approved chemotherapy drug.[7] This pivotal moment demonstrated that the alkylating properties of these compounds, so devastating in warfare, could be harnessed to destroy rapidly dividing cancer cells.

The Biological Significance of Naturally Occurring Organic Sulfides

Beyond the realm of synthetic chemistry, the 20th century saw a growing appreciation for the diverse and vital roles of naturally occurring organic sulfides in biochemistry.

Essential Amino Acids and Protein Structure

The discovery of the sulfur-containing amino acid methionine was a landmark in understanding protein structure and function. Methionine, an essential amino acid in humans, plays a crucial role in protein synthesis and is a key methyl donor in numerous metabolic pathways.[6] The sulfide linkage in methionine is integral to the three-dimensional structure of proteins.[6] Similarly, the disulfide bonds formed by the oxidation of two cysteine residues (a thiol-containing amino acid) are critical for stabilizing the tertiary and quaternary structures of many proteins.[3]

The Chemistry of Allium Vegetables

The characteristic flavors and aromas of garlic, onions, and other Allium vegetables are due to a complex array of organosulfur compounds. Research into these compounds has revealed a fascinating cascade of enzymatic reactions that occur upon crushing or cutting the plant tissue. For instance, in garlic, the odorless precursor alliin is converted by the enzyme alliinase into allicin, the compound responsible for its pungent aroma. Allicin is unstable and rapidly breaks down into a variety of other organic sulfides.[11]

The biological activities of these compounds, including their potential antimicrobial and cardiovascular benefits, have made them a subject of intense research in nutrition and pharmacology.

The Evolution of Analytical Techniques

The advancement of our understanding of organic sulfides has been intrinsically linked to the development of more sophisticated analytical techniques.

From Wet Chemistry to Chromatography

Early characterization of organic sulfides relied on classical "wet chemistry" methods, such as elemental analysis and derivatization. These methods were often laborious and required relatively large amounts of sample. The advent of chromatography in the mid-20th century revolutionized the field. Gas chromatography (GC) proved particularly well-suited for the analysis of volatile organosulfur compounds, such as those found in food and petroleum products.[12] High-performance liquid chromatography (HPLC) became the method of choice for analyzing less volatile and thermally labile organic sulfides, such as the sulfoxide precursors in Allium vegetables.[13]

The Rise of Mass Spectrometry

The coupling of chromatographic techniques with mass spectrometry (MS) provided an unprecedented level of sensitivity and specificity for the identification and quantification of organic sulfides. GC-MS and LC-MS have become indispensable tools for metabolomic studies, allowing researchers to profile complex mixtures of organosulfur compounds in biological samples.[14] These powerful techniques have been instrumental in elucidating metabolic pathways and identifying novel bioactive organic sulfides.

| Analytical Technique | Primary Application for Organic Sulfides | Key Advantages | Historical Era of Prominence |

| Wet Chemistry | Elemental composition and functional group analysis | Foundational characterization | 19th - early 20th Century |

| Gas Chromatography (GC) | Analysis of volatile sulfides (e.g., in flavors, petroleum) | High resolution for volatile compounds | Mid-20th Century - Present |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile and thermally labile sulfides | Suitable for a wide range of polarities and molecular weights | Late 20th Century - Present |

| Mass Spectrometry (MS) | Structural elucidation and sensitive quantification | High sensitivity and specificity, molecular weight determination | Late 20th Century - Present |

Modern Frontiers and Future Directions

The historical journey of organic sulfide research has brought us to an exciting present, with numerous avenues for future exploration.

-

Drug Discovery and Development: The unique chemical properties of the sulfide functional group continue to be exploited in drug design. Thioether linkages are found in a variety of pharmaceuticals, where they can influence metabolic stability, receptor binding, and pharmacokinetic properties.

-

Materials Science: Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic with excellent thermal and chemical resistance, finding applications in the automotive and electronics industries.[6]

-

Redox Biology and Signaling: There is growing interest in the role of hydrogen sulfide (H₂S) and related persulfides as signaling molecules in physiological and pathological processes.[15][16] Understanding the interplay between these inorganic sulfides and their organic counterparts is a key area of current research.

Conclusion

The historical context of research on organic sulfides is a rich narrative of scientific discovery, punctuated by both serendipitous findings and the grim realities of chemical warfare. From the foundational synthetic work of 19th-century chemists to the sophisticated analytical and biological investigations of today, our understanding of these once-maligned molecules has evolved dramatically. The journey from "foul-smelling" curiosities to essential components of life and valuable tools in medicine and materials science underscores the transformative power of scientific inquiry. For researchers, scientists, and drug development professionals, an appreciation of this history provides a valuable framework for navigating the challenges and opportunities that lie ahead in the ever-expanding world of organosulfur chemistry.

References

-

History of nineteenth-century organosulfur chemistry - Journal of Sulfur Chemistry, 30 (2). [Link]

-

History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - National Academies Press. [Link]

-

Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions - CONICET. [Link]

-

Organosulfur compound - Sulfides, Chemistry, Reactions - Britannica. [Link]

-

Organic sulfide - Wikipedia - Wikipedia. [Link]

-

Mustard gas | Description, History, Effects, Characteristics, & Facts - Britannica. [Link]

-

Process for the preparation of organic disulfides - Semantic Scholar. [Link]

-

Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. [Link]

-

Mustard gas - Wikipedia - Wikipedia. [Link]

-

Sulfur Mustard - ResearchGate. [Link]

-

Thiols and Sulfides Vital Role in Modern Biochemistry - Longdom Publishing. [Link]

-

Thiols and Sulfides - Chemistry LibreTexts - Chemistry LibreTexts. [Link]

-

The Role of Hydrogen Sulfide in Evolution and the Evolution of Hydrogen Sulfide in Metabolism and Signaling - Physiology. [Link]

-

Synthesis of sulfides - YouTube. [Link]

-

Hydrogen peroxide - Wikipedia - Wikipedia. [Link]

-

Alcohols, ethers, epoxides, sulfides | Organic chemistry | Khan Academy - YouTube. [Link]

-

Organic sulfide – Knowledge and References - Taylor & Francis. [Link]

-

Mustard Gas - Public Health - U.S. Department of Veterans Affairs. [Link]

-

Development of an analytic method for organosulfur compounds in Welsh onion and its use for nutritional quality analysis of five typical varieties in China - PubMed. [Link]

-

Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC - PubMed Central. [Link]

-

What role iron sulfides played in the origin of life on Earth - Universe Space Tech. [Link]

-

Recent Advances in the Synthesis of Thioether - ResearchGate. [Link]

-

The changing profiles of organosulfuric compounds during black garlic processing - Semantic Scholar. [Link]

-

Thioethers – Knowledge and References - Taylor & Francis. [Link]

- Preparation of thioethers - Google P

-

Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography - ResearchGate. [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC - NIH. [Link]

Sources

- 1. Organic sulfide - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organosulfur compound - Sulfides, Chemistry, Reactions | Britannica [britannica.com]

- 7. Mustard gas | Description, History, Effects, Characteristics, & Facts | Britannica [britannica.com]

- 8. Mustard gas - Wikipedia [en.wikipedia.org]

- 9. History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of an analytic method for organosulfur compounds in Welsh onion and its use for nutritional quality analysis of five typical varieties in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxyethyl Phenyl Sulfide: A Versatile Thioether Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Functionalized Thioethers in Synthesis

Within the landscape of contemporary organic synthesis, particularly in the realm of medicinal chemistry and drug development, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Sulfur-containing compounds, and thioethers, in particular, represent a class of "privileged motifs" that are integral to a wide array of approved pharmaceuticals and agrochemicals.[1] The thioether linkage provides a stable, yet metabolically susceptible, scaffold that can engage in key interactions with biological targets. Furthermore, the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, offering additional avenues for structural and electronic modulation.[1]

This technical guide focuses on 2-methoxyethyl phenyl sulfide (CAS 77298-24-9) , a versatile and synthetically accessible building block. Its unique bifunctional nature, possessing both a flexible ether linkage and a nucleophilic sulfur atom, makes it an attractive starting material for the construction of more complex molecular architectures. This guide will provide an in-depth exploration of its synthesis, characterization, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic tool.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

| Property | Value | Reference(s) |

| CAS Number | 77298-24-9 | [2][3] |

| Molecular Formula | C₉H₁₂OS | [2] |

| Molecular Weight | 168.26 g/mol | [2] |

| Boiling Point | 125-126 °C at 18 mmHg | [4] |

| Appearance | Solid | |

| SMILES | COCCSC1=CC=CC=C1 | |

| InChI Key | ONVZBVAUSAELNQ-UHFFFAOYSA-N |

Safety and Handling: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. While specific toxicity data is limited, it is prudent to treat all sulfur-containing organic compounds with caution.

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic substitution reaction, analogous to the classical Williamson ether synthesis.[3] This approach involves the S-alkylation of thiophenol with a suitable 2-methoxyethyl halide.

Reaction Mechanism: S-Alkylation via an SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the weakly acidic thiophenol (pKa ≈ 6.6) to generate the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group in a single, concerted step.

Caption: General reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Thiophenol and 2-Chloroethyl Methyl Ether

This protocol is a representative procedure based on the principles of Williamson thioether synthesis.[3] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

-

Thiophenol

-

2-Chloroethyl methyl ether

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq.) and anhydrous acetone or DMF (to a concentration of ~0.5 M).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq.). Stir the suspension vigorously.

-

Alkylation: Add 2-chloroethyl methyl ether (1.1 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (thiophenol) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiplets in the region of δ 7.2-7.5 ppm.

-

-S-CH₂- Protons: A triplet at approximately δ 3.1-3.3 ppm.

-

-O-CH₂- Protons: A triplet at approximately δ 3.6-3.8 ppm.

-

-OCH₃ Protons: A singlet at approximately δ 3.3-3.4 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Peaks in the region of δ 125-135 ppm.

-

-S-CH₂- Carbon: A peak around δ 35-40 ppm.

-

-O-CH₂- Carbon: A peak around δ 70-75 ppm.

-

-OCH₃ Carbon: A peak around δ 58-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-H (aromatic): Stretching vibrations around 3050-3100 cm⁻¹.

-

C-H (aliphatic): Stretching vibrations around 2850-2950 cm⁻¹.

-

C=C (aromatic): Stretching vibrations around 1450-1600 cm⁻¹.

-

C-O (ether): A strong stretching vibration in the region of 1090-1150 cm⁻¹.

-

C-S: Stretching vibrations, which are often weak, in the region of 600-800 cm⁻¹.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its constituent functional groups. The thioether moiety can undergo a variety of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. These transformations introduce a chiral center (in the case of the sulfoxide) and modulate the electronic properties of the molecule, which can be crucial for tuning biological activity.

Caption: Oxidation pathway of this compound.

A common and reliable method for the oxidation of sulfides to sulfoxides is the use of sodium metaperiodate in a biphasic water-methylene chloride system.[5]

Precursor to Substituted Aromatic Compounds

While no specific, publicly documented examples of this compound being used as a direct precursor in drug synthesis were identified in the reviewed literature, its structural motif is present in intermediates for important pharmaceuticals. For instance, the related compound 4-(2'-methoxyethyl)phenol is a key intermediate in the synthesis of the beta-blocker Metoprolol.[6] The synthesis of 2,5-dimethoxy-4-ethylthiobenzaldehyde from a related thioether has also been patented.

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The thioether group is an ortho-, para-directing group, allowing for the introduction of various substituents on the aromatic ring. This functionalized intermediate can then be carried forward in a multi-step synthesis.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in organic synthesis. Its synthesis via a robust S-alkylation reaction, coupled with the reactivity of its thioether and ether functionalities, makes it a valuable tool for the construction of complex molecules. While direct applications in late-stage drug synthesis are not widely documented in the public domain, its structural features are relevant to known pharmacophores. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this and related thioether building blocks is essential for the rational design and efficient synthesis of novel chemical entities.

References

- CN1434030A - 2,5-dimethoxy ethyl phenyl sulfide and synthesis method and use thereof - Google P

- EP0449602A1 - Method for producing 4-(2'-methoxyethyl)

-

This compound - MySkinRecipes. (URL: [Link])

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (URL: [Link])

-